molecular formula C13H12O5 B024798 7-hydroxy-4-oxo-8-propyl-4H-chromene-2-carboxylic acid CAS No. 105212-09-7

7-hydroxy-4-oxo-8-propyl-4H-chromene-2-carboxylic acid

Cat. No. B024798
CAS RN: 105212-09-7
M. Wt: 248.23 g/mol
InChI Key: NMDHZMHZYAXOFC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-hydroxy-4-oxo-8-propyl-4H-chromene-2-carboxylic acid is a chemical compound with the CAS Number: 105212-09-7 . It has a molecular weight of 248.24 and its IUPAC name is the same as the common name .


Molecular Structure Analysis

The InChI code for this compound is 1S/C13H12O5/c1-2-3-7-9 (14)5-4-8-10 (15)6-11 (13 (16)17)18-12 (7)8/h4-6,14H,2-3H2,1H3, (H,16,17) . This code provides a specific textual representation of the compound’s molecular structure.


Physical And Chemical Properties Analysis

This compound has a melting point of 264 °C, a predicted boiling point of 462.9±45.0 °C, and a predicted density of 1.417±0.06 g/cm3 . Its pKa is predicted to be 2.29±0.20 .

Scientific Research Applications

Antioxidant Activity

This compound has been synthesized and evaluated for its antioxidant activities . Studies have shown that certain derivatives, specifically N-alkyl amides of 7-hydroxychroman-2-carboxylic acid, exhibit potent inhibition of lipid peroxidation, which is a key factor in oxidative stress . This property is crucial for protecting cells from damage caused by free radicals and reactive oxygen species.

Neuroprotective Potential

Due to its antioxidant properties, this compound has potential applications in neuroprotection . Oxidative stress is implicated in various neurodegenerative diseases, and antioxidants like 7-hydroxy-4-oxo-8-propylchromene-2-carboxylic acid could help mitigate neuronal damage .

Cytoprotection

The compound has demonstrated cytoprotective effects in human cell studies. It helps in safeguarding cells from harmful agents and could be beneficial in developing treatments that require cellular protection during medical procedures .

Antimicrobial Properties

Chromene compounds have been studied for their antimicrobial properties . Although direct evidence for 7-hydroxy-4-oxo-8-propylchromene-2-carboxylic acid is limited, its structural class indicates potential use in combating bacterial and fungal infections .

Chemical Synthesis and Drug Design

This compound can serve as a precursor or intermediate in the synthesis of more complex molecules . Its structure allows for various modifications, making it a valuable building block in drug design and development .

properties

IUPAC Name

7-hydroxy-4-oxo-8-propylchromene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12O5/c1-2-3-7-9(14)5-4-8-10(15)6-11(13(16)17)18-12(7)8/h4-6,14H,2-3H2,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMDHZMHZYAXOFC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=C(C=CC2=C1OC(=CC2=O)C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40384275
Record name 7-hydroxy-4-oxo-8-propyl-4H-chromene-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40384275
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-hydroxy-4-oxo-8-propyl-4H-chromene-2-carboxylic acid

CAS RN

105212-09-7
Record name 7-hydroxy-4-oxo-8-propyl-4H-chromene-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40384275
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-hydroxy-4-oxo-8-propyl-4H-chromene-2-carboxylic acid
Reactant of Route 2
Reactant of Route 2
7-hydroxy-4-oxo-8-propyl-4H-chromene-2-carboxylic acid
Reactant of Route 3
7-hydroxy-4-oxo-8-propyl-4H-chromene-2-carboxylic acid
Reactant of Route 4
7-hydroxy-4-oxo-8-propyl-4H-chromene-2-carboxylic acid
Reactant of Route 5
7-hydroxy-4-oxo-8-propyl-4H-chromene-2-carboxylic acid
Reactant of Route 6
7-hydroxy-4-oxo-8-propyl-4H-chromene-2-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.